molecular formula C16H16N4O B13152416 N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide

N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide

Cat. No.: B13152416
M. Wt: 280.32 g/mol
InChI Key: QINCZVSBLITNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide is a small molecule belonging to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring. The chemical formula for this compound is C16H16N4O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide typically involves the reaction of 2-amino-6-methylpyridine with 4-cyanobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide synthase activity.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide involves its interaction with nitric oxide synthase (NOS). The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO). This inhibition is achieved through binding to the active site of the enzyme, preventing the conversion of L-arginine to NO and citrulline .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure with pyridine rings.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit iNOS selectively makes it a valuable compound for research in the field of nitric oxide biology and related therapeutic applications .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide

InChI

InChI=1S/C16H16N4O/c1-11-8-14(20-15(18)9-11)6-7-19-16(21)13-4-2-12(10-17)3-5-13/h2-5,8-9H,6-7H2,1H3,(H2,18,20)(H,19,21)

InChI Key

QINCZVSBLITNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCNC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.